molecular formula C13H10BrNO B149506 (2-Amino-4-bromophenyl)(phenyl)methanone CAS No. 135776-98-6

(2-Amino-4-bromophenyl)(phenyl)methanone

Cat. No.: B149506
CAS No.: 135776-98-6
M. Wt: 276.13 g/mol
InChI Key: NPOSTKZYBVQXNJ-UHFFFAOYSA-N
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Description

(2-Amino-4-bromophenyl)(phenyl)methanone is an organic compound with the molecular formula C13H10BrNO. This compound is characterized by the presence of an amino group, a bromine atom, and a phenyl group attached to a methanone core. It is a yellow solid at room temperature and is used in various chemical and pharmaceutical applications.

Mechanism of Action

Target of Action

It is often used as an intermediate in the synthesis of other compounds , suggesting that its targets may vary depending on the final compound it is used to create.

Mode of Action

The mode of action of 2-Amino-4-bromobenzophenone involves its ability to react with other chemicals to form new compounds with desired properties . The specific interactions with its targets would depend on the nature of these other chemicals.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Amino-4-bromobenzophenone. For instance, it should be handled in a well-ventilated place to avoid formation of dust and aerosols . Contact with skin and eyes should be avoided, and personal protective equipment should be used .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-4-bromophenyl)(phenyl)methanone typically involves the reaction of 2-amino-4-bromobenzophenone with phenylmagnesium bromide. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is refluxed in an appropriate solvent such as tetrahydrofuran (THF) for several hours. After completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to increase yield and purity. Large-scale reactors and continuous flow systems are employed to ensure efficient mixing and heat transfer. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common in industrial production .

Chemical Reactions Analysis

Types of Reactions

(2-Amino-4-bromophenyl)(phenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Amino-4-bromophenyl)(phenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4’-bromobenzophenone
  • 4-Bromophenyl)(phenyl)methanone
  • 2-Amino-4-bromophenyl)(phenyl)methanone

Uniqueness

(2-Amino-4-bromophenyl)(phenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an amino group and a bromine atom allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

(2-amino-4-bromophenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPOSTKZYBVQXNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60399942
Record name (2-Amino-4-bromophenyl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135776-98-6
Record name (2-Amino-4-bromophenyl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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